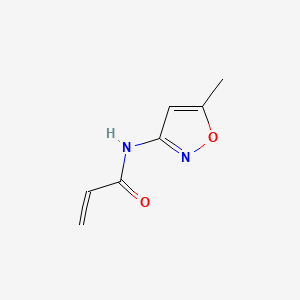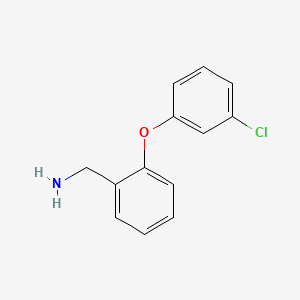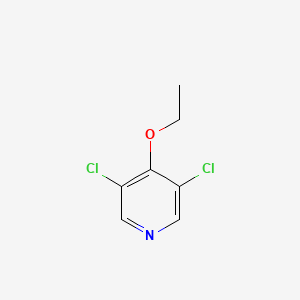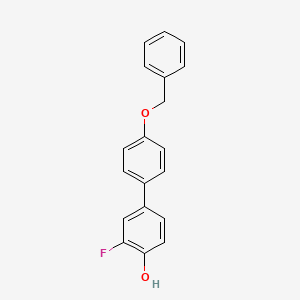
GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylgeranyl diphosphate, trisammonium salt (GGPP) is a compound that plays a significant role in the isoprenoid pathway, mediating the function of various plant metabolites . It is synthesized by GGPP synthases in plants . The compound is also known as GGPP, all trans-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraenyl pyrophosphate ammonium salt .
Synthesis Analysis
GGPP is produced in the isoprenoid pathway and is synthesized by GGPP synthases in plants . The synthesis occurs through a condensation reaction involving two isoprenoid substrates, farnesyl diphosphate (FDP, 15 carbons long) and isopentenyl pyrophosphate (IPP, 5 carbons long) .
Molecular Structure Analysis
The empirical formula of GGPP is C20H36O7P2 · xNH3, and its molecular weight is 450.44 (free acid basis) . The structure of GGPP has been reviewed using available yeast and human GGDPS structures, and AlphaFold modeling has been used to complete unsolved structural aspects of these models .
Chemical Reactions Analysis
GGPP is the source of the isoprenoid donor in protein geranylgeranylation reactions . Geranylgeranylation involves the attachment of one or two 20-carbon isoprenoid groups (geranylgeranyl chains) to cysteine residues near the C-terminus of a CaaX or CaaX-like motif .
Physical And Chemical Properties Analysis
GGPP is a solution with a concentration of approximately 1 mg/mL in methanol: NH4OH (7:3). It is stored at a temperature of -20°C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Geranylgeranyl diphosphate (GGDP) is synthesized through various chemical reactions, including the use of geraniol, geranyl chloride, and trisammonium salt. This process involves steps like phosphonation, halogen replacement by diphosphate, and hydroxy replacement by halogen (Woodside, Huang, & Poulter, 2003).
Role in Enzyme Inhibition
- GGDP synthase, a critical enzyme in isoprenoid biosynthesis, can be inhibited by certain triazole bisphosphonates. This inhibition affects geranylgeranylation and demonstrates potential as a treatment for malignancies characterized by excessive protein secretion (Wills, Allen, Holstein, & Wiemer, 2015).
Molecular Mechanisms in Cell Proliferation
- The process of geranylgeranylation, linked to GGDP, plays a role in the anti-proliferative effects of various clinical agents. Inhibiting GGDP synthase offers a way to block this process, which is relevant in understanding the molecular mechanisms linking GGDP to cell proliferation and survival, especially in the context of certain malignancies (Agabiti, Liang, & Wiemer, 2016).
Role in Diterpene Production in Yeast
- Engineering the yeast farnesyl diphosphate synthase Erg20p to produce GGDP has led to significant improvements in the production of various diterpenes. This has implications for the sustainable and economic production of terpenes, which have diverse applications ranging from pharmaceuticals to biofuels (Ignea et al., 2015).
Biochemical Pathways in Archaebacteria
- In the Archaebacterium Sulfolobus acidocaldarius, GGDP plays a role in the biosynthesis of ether-linked lipids. This has led to the discovery of specific enzymes like geranylgeraniol kinase and geranylgeranyl phosphate kinase, which are involved in the phosphorylation of geranylgeraniol, a step in the biosynthesis of archaebacterial ether-linked lipids (Ohnuma, Watanabe, & Nishino, 1996).
Enzymatic Synthesis and Reaction Geometry
- Research on geranylgeranyl diphosphate synthase from various sources, including plants like Sinapis alba (mustard), has provided insights into the enzyme's structure, reaction geometry, and binding modes of substrates and products. This information is crucial for understanding the enzyme's role in prenyltransferase reactions (Kloer, Welsch, Beyer, & Schulz, 2006).
Mecanismo De Acción
GGPP mediates the function of various plant metabolites . It allows proteins to be targeted and anchored in cell or organelle membranes through the process of geranylgeranylation . The most commonly geranylgeranylated proteins include those belonging to families within the Ras superfamily of small GTPases, which play essential roles in various processes, including cell division, differentiation, metabolism, cellular trafficking, and chemokine signaling .
Direcciones Futuras
GGPP has become an attractive target for anticancer therapy due to the reliance of cancers on geranylgeranylated proteins . Current GGDPS inhibitor development focuses on optimizing the drug-target enzyme interactions of nitrogen-containing bisphosphonate-based drugs . Understanding the enzyme structure, active site, and ligand/product interactions is essential to advance GGDPS inhibitor development .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Geranylgeranyl diphosphate, trisammonium salt involves the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), which is then condensed with another molecule of IPP to form farnesyl pyrophosphate (FPP). FPP is then condensed with another molecule of IPP to form geranylgeranyl pyrophosphate (GGPP), which is subsequently dephosphorylated to form geranylgeraniol. Geranylgeraniol is then phosphorylated to form geranylgeranyl diphosphate, which is then reacted with ammonium chloride to form the trisammonium salt.", "Starting Materials": [ "Isopentenyl pyrophosphate (IPP)", "Dimethylallyl pyrophosphate (DMAPP)", "Ammonium chloride" ], "Reaction": [ "IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) using a prenyltransferase enzyme", "GPP is condensed with another molecule of IPP to form farnesyl pyrophosphate (FPP) using a prenyltransferase enzyme", "FPP is condensed with another molecule of IPP to form geranylgeranyl pyrophosphate (GGPP) using a prenyltransferase enzyme", "GGPP is dephosphorylated to form geranylgeraniol using a phosphatase enzyme", "Geranylgeraniol is phosphorylated to form geranylgeranyl diphosphate using a kinase enzyme", "Geranylgeranyl diphosphate is reacted with ammonium chloride to form the trisammonium salt using a chemical reaction" ] } | |
| 104715-21-1 | |
Fórmula molecular |
C20H41O7P2-3 |
Peso molecular |
455.489 |
Nombre IUPAC |
[oxido(3,7,11,15-tetramethylhexadecoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C20H44O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h17-20H,6-16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3 |
Clave InChI |
NGRPSJDZEFGBCQ-UHFFFAOYSA-K |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Sinónimos |
GERANYLGERANYL DIPHOSPHATE, TRISAMMONIUM SALT |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


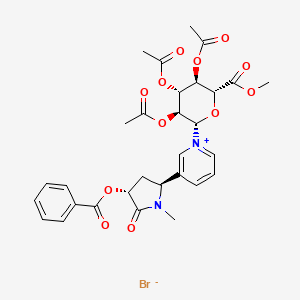

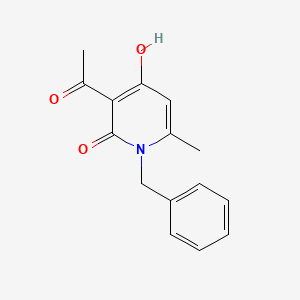
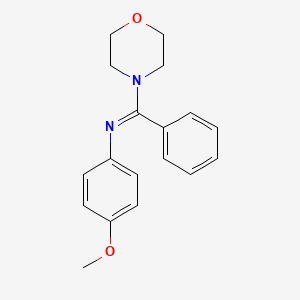

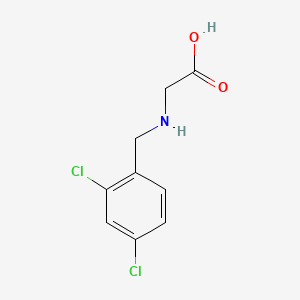
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
